3-Bromo-N-(2-pentafluoroethyloxyethyl)-benzenesulfonamide
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Overview
Description
- The compound’s structure consists of a benzene ring with a sulfonamide group attached to it, along with a bromine atom and an ethyloxyethyl group. The pentafluoroethyloxyethyl substituent adds further complexity to its structure.
3-Bromo-N-(2-pentafluoroethyloxyethyl)-benzenesulfonamide: is a chemical compound that falls within the class of sulfonamides. These compounds contain a sulfonamide functional group (–SO₂NH₂) and are widely used in various applications due to their diverse properties.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of a suitable amine (such as aniline) with pentafluoroethanol to form the corresponding pentafluoroethyloxyethylamine. Subsequent bromination of this intermediate yields 3-bromo-N-(2-pentafluoroethyloxyethyl)-benzenesulfonamide.
Reaction Conditions: Specific reaction conditions may vary, but typical conditions for bromination involve using a brominating agent (such as N-bromosuccinimide) in an appropriate solvent (e.g., chloroform or dichloromethane).
Industrial Production: While industrial-scale production methods are proprietary, researchers and manufacturers optimize the synthetic route for efficiency, yield, and safety.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including
Common Reagents and Conditions:
Major Products: The major products depend on the specific reactions performed. For example, substitution with an amine would yield an amine-substituted derivative.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity and use it as a building block for more complex molecules.
Biology and Medicine: Sulfonamides have antibacterial properties and are used in pharmaceuticals. This compound’s unique structure may offer specific advantages.
Industry: It could serve as a precursor for specialty chemicals or materials.
Mechanism of Action
- The exact mechanism of action for this compound would depend on its specific application. For antibacterial sulfonamides, inhibition of bacterial enzymes involved in folic acid synthesis is a well-known mechanism.
- Further research would be needed to understand its effects in other contexts.
Comparison with Similar Compounds
Similar Compounds: Other sulfonamides, such as sulfanilamide and sulfapyridine, share structural similarities. the pentafluoroethyloxyethyl group in our compound distinguishes it from most other sulfonamides.
Uniqueness: The combination of bromine, sulfonamide, and pentafluoroethyloxyethyl moieties makes this compound unique.
Properties
Molecular Formula |
C10H9BrF5NO3S |
---|---|
Molecular Weight |
398.15 g/mol |
IUPAC Name |
3-bromo-N-[2-(1,1,2,2,2-pentafluoroethoxy)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C10H9BrF5NO3S/c11-7-2-1-3-8(6-7)21(18,19)17-4-5-20-10(15,16)9(12,13)14/h1-3,6,17H,4-5H2 |
InChI Key |
YBFRWHIEFUNRFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)NCCOC(C(F)(F)F)(F)F |
Origin of Product |
United States |
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